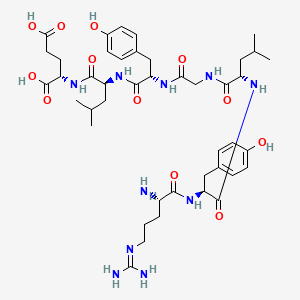

Arg-Tyr-Leu-Gly-Tyr-Leu-Glu

Description

The discovery of Arg-Tyr-Leu-Gly-Tyr-Leu-Glu is rooted in the broader exploration of bioactive peptides derived from food proteins, a field that gained significant momentum in the latter half of the 20th century. These peptides, often encrypted within the primary structure of larger proteins, are released through enzymatic hydrolysis, such as that which occurs during digestion or food processing. nih.govcambridge.org

Specifically, this compound was identified as an exorphin derived from the enzymatic digestion of α-casein, a major protein component of bovine milk. nih.govallpeptide.com Initial research in the late 1970s focused on the opioid-like activities of peptides derived from food sources, leading to the isolation and characterization of these "exorphins". allpeptide.com this compound was identified as the fragment corresponding to the 90-96 sequence of bovine αs1-casein. nih.govcambridge.org Its discovery was a notable step in understanding how common dietary proteins could be a source of biologically active compounds with potential physiological effects. allpeptide.com The isolation was achieved from pepsin-treated hydrolysates of α-Casein, and its opioid activity was subsequently confirmed through biochemical assays. allpeptide.com

This compound is classified as a bioactive heptapeptide (B1575542), meaning it is a chain of seven amino acids that exerts a specific biological effect. Its primary significance lies in its demonstrated opioid-like activity. nih.govnih.gov This activity is characterized by its ability to bind to opioid receptors, and its effects can be inhibited by naloxone (B1662785), a classic opioid antagonist. nih.gov This positions the heptapeptide as an exogenous opioid, a class of compounds that originate outside the body but can interact with the endogenous opioid system. nih.gov

The bioactivity of this peptide is noteworthy because, unlike typical endogenous opioid peptides that possess a Tyr-Gly-Gly-Phe sequence at their N-terminus, this compound demonstrates opioid activity without this conserved sequence. cambridge.orgnih.gov Research has also indicated that this peptide is resistant to degradation by gastrointestinal enzymes like trypsin, suggesting it could potentially remain intact in the digestive tract. allpeptide.comnovoprolabs.com

Following its discovery, academic research on this compound has progressed along several key trajectories. Initial studies were heavily focused on its isolation, purification, and the confirmation of its opioid properties. allpeptide.com This foundational work was followed by the chemical synthesis of the peptide and its analogues to further characterize its structure-activity relationship. researchgate.net

Subsequent research has explored a broader range of its potential biological effects. Investigations have delved into its immunomodulatory properties, with studies suggesting it can enhance lymphocyte proliferation and natural killer cell activity. cambridge.org More recent research has also pointed towards a potential antihypertensive effect, indicating a multifunctional nature for this peptide. novoprolabs.com The exploration of its interaction with opioid receptors continues to be a central theme, with studies aiming to understand the nuances of its binding and the subsequent physiological responses. novoprolabs.com

Detailed Research Findings

The following tables provide a summary of key data related to the chemical compound this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C43H64N10O12 |

| Sequence | This compound |

| Amino Acid Composition | Arginine, Tyrosine (2), Leucine (2), Glycine (B1666218), Glutamic Acid |

| Origin | Bovine αs1-Casein (fragment 90-96) |

Table 2: Summary of Reported Bioactivities of this compound

| Bioactivity | Description | Key Findings |

|---|---|---|

| Opioid-like Activity | Acts as an exogenous opioid peptide. | Its effects are inhibited by the opioid antagonist naloxone. nih.gov It is considered a potent opioid peptide among its related fragments. nih.govresearchgate.net |

| Immunomodulatory Effects | Influences the activity of immune cells. | Shown to enhance lymphocyte proliferation and natural killer cell activity. cambridge.org |

| Antihypertensive Activity | Potential to lower blood pressure. | Has been shown to have antihypertensive properties and interacts with opioid receptors in this function. novoprolabs.com |

| Gastrointestinal Resistance | Stable in the presence of digestive enzymes. | The peptide is resistant to the action of trypsin. allpeptide.comnovoprolabs.com |

Properties

Molecular Formula |

C43H64N10O12 |

|---|---|

Molecular Weight |

913.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C43H64N10O12/c1-23(2)18-31(52-41(63)34(21-26-9-13-28(55)14-10-26)51-37(59)29(44)6-5-17-47-43(45)46)38(60)48-22-35(56)49-33(20-25-7-11-27(54)12-8-25)40(62)53-32(19-24(3)4)39(61)50-30(42(64)65)15-16-36(57)58/h7-14,23-24,29-34,54-55H,5-6,15-22,44H2,1-4H3,(H,48,60)(H,49,56)(H,50,61)(H,51,59)(H,52,63)(H,53,62)(H,57,58)(H,64,65)(H4,45,46,47)/t29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

KZPMXRDAPJXTRU-CVUOCSEZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Structural Biology and Conformational Analysis of Arg Tyr Leu Gly Tyr Leu Glu

Advanced Structural Elucidation Methodologies

The determination of the three-dimensional structure of peptides like Arg-Tyr-Leu-Gly-Tyr-Leu-Glu in a physiologically relevant context is a complex task. A combination of experimental and computational techniques is often employed to gain insights into their conformational preferences.

High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of peptides in solution, mimicking their natural environment. chemrxiv.org For a peptide such as this compound, 2D NMR techniques like TOCSY and NOESY would be instrumental. TOCSY spectra help in identifying the amino acid spin systems, while NOESY provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation. rsc.org

The chemical shifts of the alpha-protons and amide protons are particularly sensitive to the local conformation. For instance, the 3JαN coupling constants derived from NMR spectra can provide information about the phi (φ) torsional angles of the peptide backbone. chemrxiv.org Furthermore, the observation of Nuclear Overhauser Effects (NOEs) between specific protons can reveal the secondary structure elements, such as turns or extended conformations. For example, NOEs between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)) are indicative of an extended structure, while NOEs between amide protons of adjacent residues (dNN(i, i+1)) suggest a helical conformation.

The dynamic nature of peptides in solution means they often exist as an ensemble of interconverting conformations. nih.gov NMR relaxation measurements can provide insights into the timescale of these motions, helping to characterize the flexibility of different parts of the peptide chain.

X-ray Crystallography of Related Peptides and Peptide-Protein Complexes

While obtaining a crystal structure of a short, flexible peptide like this compound alone can be challenging, X-ray crystallography has been successfully used to determine the structures of related peptides and their complexes with proteins. scispace.comnasa.gov This technique provides a static, high-resolution snapshot of the peptide's conformation when bound to a larger molecule. leibniz-fli.de

The analysis of crystal structures of proteins containing similar sequence motifs can offer valuable clues about the likely conformation of this compound. For example, the Protein Data Bank (PDB) contains numerous entries of proteins where short peptide segments are resolved, revealing their secondary structures, such as beta-turns or alpha-helices, and their interactions with the surrounding protein environment. leibniz-fli.de In the context of a protein-peptide complex, the electron density map would reveal the precise orientation of the peptide's side chains and backbone, highlighting key interactions like hydrogen bonds and salt bridges that stabilize the bound conformation.

Computational Chemistry and Theoretical Modeling of Peptide Conformation

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of peptide structure and dynamics.

Molecular Dynamics Simulations and Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov For this compound, an MD simulation would start with an initial 3D structure, which could be predicted or derived from experimental data. The system, including the peptide and surrounding solvent molecules, is then allowed to evolve over time according to the laws of classical mechanics.

These simulations can reveal the accessible conformational space of the peptide, identifying the most stable and frequently occurring structures. d-nb.info By analyzing the trajectory of the simulation, one can observe conformational transitions and characterize the flexibility of different regions of the peptide. The results of MD simulations are often presented as a conformational ensemble, which is a collection of structures that represents the dynamic nature of the peptide in solution. nih.gov This approach provides a more realistic picture than a single static structure.

In Silico Approaches for Structural Prediction and Ligand-Binding Site Analysis

In the absence of experimental data, in silico methods can be used to predict the three-dimensional structure of this compound. nih.gov Homology modeling, if a suitable template structure is available, or ab initio (from scratch) prediction methods can be employed. These methods use energy functions and statistical information from known protein structures to generate plausible models. nih.gov

Once a structural model or an ensemble of conformations is obtained, computational tools can be used to analyze potential ligand-binding sites. longdom.org This involves identifying cavities and pockets on the peptide's surface and predicting their physicochemical properties, such as hydrophobicity and electrostatic potential. longdom.org Such analyses are crucial for understanding how the peptide might interact with other molecules, including receptors or enzymes. biointerfaceresearch.com

Influence of Amino Acid Residues on Structural Features

| Residue | Position | Key Structural Contributions |

| Arginine (Arg) | 1 | The long, positively charged guanidinium (B1211019) group can form salt bridges and hydrogen bonds, potentially acting as an anchor point for interactions. Its size can also influence the local backbone conformation. frontiersin.org |

| Tyrosine (Tyr) | 2, 5 | The bulky, aromatic side chain with a hydroxyl group can participate in pi-stacking interactions and form hydrogen bonds. The presence of two Tyr residues may lead to specific aromatic-aromatic interactions, influencing the peptide's fold. nih.gov |

| Leucine (Leu) | 3, 6 | A hydrophobic amino acid, its bulky side chain tends to be buried in the core of a folded structure to minimize contact with water. The two Leu residues can contribute to a hydrophobic patch on the peptide's surface. nih.gov |

| Glycine (B1666218) (Gly) | 4 | With only a hydrogen atom as its side chain, Glycine provides significant conformational flexibility to the peptide backbone. It is often found in turns and flexible loop regions of proteins. |

| Glutamic acid (Glu) | 7 | The negatively charged carboxylate side chain can form salt bridges with positively charged residues like Arginine or interact with metal ions. It can also act as a hydrogen bond acceptor. |

The interplay of these residues, including the potential for an intramolecular salt bridge between Arg-1 and Glu-7, and hydrophobic interactions between the Leu and Tyr residues, will ultimately shape the three-dimensional structure and conformational ensemble of this compound. unc.edunih.gov

Role of Arginine and Tyrosine in Charge-Driven Interactions and Receptor Recognition

The terminal and internal residues of a peptide play a crucial role in its biological activity. In this compound, the N-terminal Arginine and the two Tyrosine residues are of particular importance for charge-driven interactions and receptor recognition.

Arginine (Arg) , with its guanidinium group, is positively charged at physiological pH. This positive charge allows it to form strong electrostatic interactions, including salt bridges, with negatively charged residues like aspartate or glutamate (B1630785) on receptor surfaces or other interacting proteins. nih.gov The location of arginine at the N-terminus of this peptide positions its charged side chain for potential key interactions with a binding partner. The size and charge of the arginine side chain are also important factors in helix formation within peptides. frontiersin.org

Tyrosine (Tyr) possesses a phenolic hydroxyl group on its aromatic ring. This group can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with receptors. nih.gov Furthermore, the aromatic ring of tyrosine can engage in π-π stacking interactions with other aromatic residues on a receptor or binding partner. The presence of two tyrosine residues in the sequence suggests that these interactions could be significant for the peptide's binding affinity and specificity. Tyrosine residues can also be sites of post-translational modifications, such as phosphorylation, which can dramatically alter a peptide's function and signaling properties. The oxidation state of tyrosine can also be influenced by its neighboring amino acid residues. researchgate.net

The combination of a positively charged Arginine and two aromatic, polar Tyrosine residues suggests that this compound may interact with receptors that have complementary charged and aromatic pockets.

Glycine Residues and Peptide Flexibility

Glycine (Gly) is the simplest amino acid, with only a hydrogen atom as its side chain. This minimal side chain provides a high degree of conformational flexibility to the peptide backbone. russelllab.org In the context of this compound, the centrally located glycine residue can act as a "flexible linker" between the two Tyr-Leu segments.

Biosynthesis and Endogenous Processing of Arg Tyr Leu Gly Tyr Leu Glu

Natural Sources and Physiological Context of Peptide Generation

The primary natural source of the peptide Arg-Tyr-Leu-Gly-Tyr-Leu-Glu is bovine αs1-casein, a major protein found in cow's milk. nih.gov This peptide is classified as an exorphin, a group of opioid-like peptides that originate from food proteins. nih.govbiosyn.com Specifically, this compound corresponds to the sequence of residues 90-96 of bovine αs1-casein. nih.govbiosyn.comcambridge.org

The generation of this peptide occurs in the context of protein digestion, particularly through the hydrolysis of α-casein. nih.govbiosyn.com These protein fragments, often referred to as bioactive peptides, are inactive within the sequence of the parent protein and require enzymatic cleavage to be released and exert their physiological effects. nih.gov The presence of this peptide sequence within a common dietary protein like casein suggests a potential for its release during normal digestive processes. mdpi.com

| Precursor Protein | Peptide Sequence | Corresponding Residues | Natural Source |

| Bovine αs1-casein | This compound | 90-96 | Cow's Milk |

Enzymatic Pathways and Proteolytic Processing Involved in Peptide Release

The release of this compound from its parent protein, αs1-casein, is a direct result of proteolytic processing. This involves the action of specific enzymes that cleave the protein at particular sites. The primary method for obtaining this peptide is through enzymatic hydrolysis. mdpi.com

The key enzyme responsible for liberating the this compound sequence from α-casein is pepsin. nih.govbiosyn.comgoogle.com Pepsin is a major digestive protease found in the stomach. Its action on α-casein results in the formation of various peptide fragments, including the exorphins this compound (αs1-casein fragment 90-96) and a related peptide, Arg-Tyr-Leu-Gly-Tyr-Leu (αs1-casein fragment 90-95). nih.govbiosyn.comresearchgate.net Studies have consistently isolated these peptides from pepsin hydrolysates of α-casein. nih.govbiosyn.com

| Parent Protein | Protease | Released Peptide |

| α-Casein | Pepsin | This compound |

Mechanisms of Peptide Stability and Degradation in Biological Systems

Once released, the stability of this compound is a critical factor for its potential biological activity. Research has shown that this synthetic peptide exhibits notable resistance to certain enzymes. It is completely resistant to hydrolysis by trypsin, another key digestive enzyme, and homogenates of rat brain membranes. nih.gov

However, the peptide is not entirely impervious to degradation. It can be partially inactivated by the actions of chymotrypsin (B1334515) and subtilisin. nih.gov This indicates that while it may survive initial digestion by pepsin and trypsin, other proteases present in biological systems could contribute to its breakdown. The stability of related peptides has also been noted, with some being resistant to processing temperatures and gastrointestinal digestion. researchgate.net

| Enzyme/System | Effect on this compound |

| Trypsin | Resistant to hydrolysis |

| Rat Brain Membrane Homogenates | Resistant to hydrolysis |

| Chymotrypsin | Partial inactivation |

| Subtilisin | Partial inactivation |

Molecular Mechanisms of Action of Arg Tyr Leu Gly Tyr Leu Glu

Peptide-Receptor Interactions and Binding Affinity

The biological activity of Arg-Tyr-Leu-Gly-Tyr-Leu-Glu, a member of the hemorphin family of peptides, is initiated by its binding to specific cell surface receptors. nih.gov The nature and strength of these interactions are critical determinants of the peptide's downstream effects. Hemorphins are recognized as atypical opioid peptides derived from the β-chain of hemoglobin and have been shown to interact with various G protein-coupled receptors (GPCRs). nih.govfrontiersin.org

Opioid Receptor Subtype Binding and Ligand Displacement Studies

This compound and its related forms, such as VV-hemorphin-7, exhibit binding affinity for the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). frontiersin.orgnih.gov Radioligand binding assays and displacement studies have been instrumental in characterizing these interactions.

Various forms of hemorphin peptides, including hemorphin-7 (B1673057), demonstrate partial to full binding to opioid receptors in a competitive manner, displacing endogenous opioid peptides like enkephalins and dynorphins. nih.govfrontiersin.org Studies on the closely related nonapeptide VV-hemorphin-7 (Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe-OH) have shown a distinct rank order of potency for opioid receptor subtypes, binding most strongly to μ-receptors, followed by κ-receptors, with a significantly lower affinity for δ-receptors. nih.gov In rat brain membranes, tritiated VV-hemorphin-7 was found to have a binding affinity (Kd) of 82.1 nM with a maximal number of binding sites (Bmax) of 66.5 pmol/mg protein. nih.gov

Computational molecular modeling studies have provided further insights into these interactions. For hemorphin-7, in silico docking with the δ-opioid receptor (DOR) suggests strong interactions. frontiersin.org The N-terminal Tyrosine (Tyr1) residue is pivotal for binding, forming critical interactions with key residues such as Asp128 and Tyr308 within the receptor's binding pocket. frontiersin.org Furthermore, the C-terminal Phenylalanine (Phe7) of hemorphin-7 engages in significant interactions, including a stable hydrogen bond with Arginine (Arg291) in the extracellular loop 3 (ECL3) of the DOR, contributing substantially to the binding affinity and stability of the peptide-receptor complex. frontiersin.org

Binding Affinity of Hemorphin Peptides at Opioid Receptors

This table summarizes the binding characteristics of hemorphin peptides, including this compound analogs, at different opioid receptor subtypes based on radioligand displacement studies.

| Peptide | Receptor Subtype | Binding Characteristic | Affinity (nM) | Preparation | Reference |

|---|---|---|---|---|---|

| VV-hemorphin-7 | μ (mu) | Highest Potency | - | Rat Brain Membranes | nih.gov |

| VV-hemorphin-7 | κ (kappa) | Intermediate Potency | - | Rat Brain Membranes | nih.gov |

| VV-hemorphin-7 | δ (delta) | Lowest Potency | - | Rat Brain Membranes | nih.gov |

| VV-hemorphin-7 | Overall | Kd | 82.1 | Rat Brain Membranes | nih.gov |

| Hemorphin-7 | δ (delta) | Strong Interaction (in silico) | - | Molecular Modeling | frontiersin.org |

G-Protein Coupled Receptor (GPCR) Modulation

The interaction of this compound extends beyond classical orthosteric binding at opioid receptors. Opioid receptors themselves are quintessential GPCRs, and their activation by hemorphins initiates G-protein signaling. frontiersin.orgnih.gov Specifically, the δ-opioid receptor mediates its effects through Gi/o protein signaling. frontiersin.org Studies using VV-hemorphin-7 have demonstrated its ability to promote the incorporation of [³⁵S]-GTPγS in rat brain homogenates, which is indicative of the activation of cognate G-proteins, likely of the Gi/o family. nih.gov This confirms that these peptides act as agonists at opioid receptors, triggering the G-protein activation cycle. nih.gov

Moreover, related hemorphins have been shown to act as allosteric modulators on other GPCRs. For instance, LVV-hemorphin-7, a longer form of the peptide, functions as a positive allosteric modulator (PAM) of the Angiotensin II Type 1 Receptor (AT1R). semanticscholar.orgnih.gov This modulation is characterized by a potentiation of the binding and signaling of the endogenous ligand, Angiotensin II. nih.govelsevierpure.com Molecular docking studies suggest that LVV-hemorphin-7 binds to the intracellular regions of the AT1R, specifically targeting residues on intracellular loops 2 and 3, which in turn enhances the binding affinity of Angiotensin II to its orthosteric site. nih.gov This allosteric action demonstrates a more complex mechanism of GPCR modulation than simple receptor agonism. semanticscholar.orgnih.gov

Intracellular Signaling Cascades Triggered by Peptide Binding

The binding of this compound to its target receptors, primarily opioid receptors, initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. These cascades involve the modulation of key enzymes and the activation of protein kinase pathways. frontiersin.orgnih.gov

Modulation of Adenylate Cyclase Activity

As agonists for opioid receptors that couple to Gi/o proteins, hemorphins like this compound are expected to modulate adenylate cyclase activity. frontiersin.org The activation of Gi/o proteins by the peptide-receptor complex leads to the inhibition of adenylate cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org This reduction in cAMP levels is a canonical step in the signaling pathway for Gi/o-coupled receptors and contributes to the subsequent cellular responses, such as neuronal inhibition. frontiersin.org

Activation of Downstream Kinase Pathways

Binding of hemorphins to GPCRs can also trigger the activation of various downstream kinase pathways, most notably the mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinases (ERK1/2). nih.govmdpi.com Research on related hemorphins has shown that their interaction with certain GPCRs leads to the phosphorylation and activation of ERK1/2. nih.gov

For example, LVV-hemorphin-7 has been shown to potentiate Angiotensin II-induced activation of ERK1/2 through its positive allosteric modulation of the AT1R. nih.govelsevierpure.com Interestingly, LVV-hemorphin-7 can also exhibit partial agonism, directly causing the activation of ERK1/2, suggesting a biased signaling effect where one pathway is activated preferentially over another. nih.gov Similarly, VV-hemorphin-7 has been observed to trigger the phosphorylation of ERK1/2. nih.gov This activation of kinase pathways like ERK1/2 is crucial for regulating a wide range of cellular processes, including gene expression and cell proliferation.

Effects of Hemorphins on Intracellular Signaling Pathways

This table outlines the observed effects of this compound and related peptides on key intracellular signaling molecules and pathways.

| Peptide | Receptor | Signaling Pathway/Molecule | Effect | Reference |

|---|---|---|---|---|

| Hemorphin-7 (as DOR agonist) | δ-Opioid Receptor (DOR) | Adenylate Cyclase / cAMP | Inhibition / Decrease | frontiersin.org |

| VV-hemorphin-7 | Opioid Receptors | G-protein (Gi/o) Activation | Stimulation ([³⁵S]-GTPγS binding) | nih.gov |

| LVV-hemorphin-7 (as PAM) | Angiotensin II Type 1 Receptor (AT1R) | ERK1/2 Activation (AngII-mediated) | Potentiation | nih.govelsevierpure.com |

| LVV-hemorphin-7 (as partial agonist) | Angiotensin II Type 1 Receptor (AT1R) | ERK1/2 Activation | Stimulation | nih.gov |

| VV-hemorphin-7 | hBRS-3 | ERK1/2 Activation | Stimulation | nih.gov |

Protein-Protein Interaction Modulations

Beyond initiating signaling cascades, this compound can influence cellular function by modulating interactions between key signaling proteins. This includes interactions involving the receptor itself and downstream regulatory proteins. The activity of GPCRs like the μ-opioid receptor is modulated by a family of intracellular proteins known as Regulators of G-protein Signaling (RGS) proteins. frontiersin.org These RGS proteins act as negative regulators by accelerating the GTPase activity of Gα subunits, thereby turning off the signal. frontiersin.org By activating the receptor, hemorphins indirectly influence this regulatory interaction.

Furthermore, the phenomenon of GPCR desensitization involves the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), which then promotes the binding of β-arrestin. nih.gov The recruitment of β-arrestin to the receptor uncouples it from the G-protein, terminating that signaling pathway, and can initiate separate, β-arrestin-mediated signaling. nih.gov Studies on LVV-hemorphin-7's allosteric modulation of the AT1R have shown that it potentiates not only Gαq protein coupling but also the recruitment of β-arrestin 2 induced by Angiotensin II. nih.govelsevierpure.com This indicates that the peptide can enhance the interaction between the receptor and β-arrestin, thereby modulating the full spectrum of the receptor's signaling and regulatory profile.

Cellular Uptake and Transport Mechanisms of Bioactive Peptides

For bioactive peptides like this compound to exert systemic effects, they must be absorbed from the gastrointestinal tract into the bloodstream. While specific studies on the cellular uptake and transport of this compound are not extensively detailed in the available literature, general mechanisms for the absorption of milk-derived opioid peptides have been investigated.

These peptides are generated in the gastrointestinal tract through the enzymatic digestion of casein. nih.gov It is understood that some bioactive peptides can resist further degradation by intestinal enzymes and be absorbed intact. nih.gov The transport of peptides across the intestinal epithelium can occur through various mechanisms. There is evidence suggesting that the intestinal mucosa, particularly in newborns, may have immature tight junctions, potentially allowing for the passage of larger peptides. researchgate.net

Studies using in vitro models, such as Caco-2 cell monolayers which mimic the human intestinal epithelium, have demonstrated the transepithelial transport of other milk-derived opioid peptides like β-casomorphins. researchgate.net This transport suggests that these peptides can cross the intestinal barrier to enter circulation. The permeability coefficients calculated for some of these peptides indicate the possibility of their transport across the human intestinal mucosa. researchgate.net Once in the bloodstream, these peptides can be transported to various tissues to interact with opioid receptors. nih.gov It has been noted that exogenous opioid peptides from food sources can cross the blood-brain barrier. nih.gov

Table 2: General Cellular Uptake and Transport Mechanisms for Milk-Derived Bioactive Peptides

| Transport Stage | Mechanism/Observation | Supporting Evidence | Reference |

| Intestinal Absorption | Resistance to gastrointestinal enzymes | Presence of intact peptides after digestion | nih.gov |

| Paracellular transport | Immature tight junctions in newborns may increase permeability | researchgate.net | |

| Transepithelial transport | Demonstrated for other casomorphins across Caco-2 cell monolayers | researchgate.net | |

| Systemic Circulation | Entry into the bloodstream | Implied by the systemic effects of some food-derived opioid peptides | nih.gov |

| Blood-Brain Barrier | Potential to cross | General characteristic noted for exogenous opioid peptides | nih.gov |

Biological Roles and Physiological Effects of Arg Tyr Leu Gly Tyr Leu Glu

Investigation of Opioid-like Activities

The peptide Arg-Tyr-Leu-Gly-Tyr-Leu-Glu, corresponding to the amino acid sequence 90-96 of α-casein, has demonstrated notable opioid-like properties. nih.gov Unlike hemorphins, which are opioid peptides derived from hemoglobin, this particular peptide is classified as an exorphin due to its origin from a food protein source, namely milk casein. nih.govmdpi.commdpi.com Its activity is comparable to other "non-classical" or "atypical" opioid peptides. nih.gov

In Vitro Assays of Opioid Receptor Activation

The opioid activity of synthetic this compound has been rigorously tested through several in vitro bioassays. nih.gov Research has shown it to be the most potent among a series of related α-casein-derived peptides. nih.govmdpi.com

Key in vitro assays used to characterize its opioid receptor activation include:

Receptor Binding Assays: The peptide was evaluated for its ability to displace specific radiolabeled ligands from opioid receptors in rat brain membranes. nih.gov Specifically, it competed with D-2-alanyl[tyrosyl-3,5-3H]enkephalin-(5-L-methioninamide) and [3H]dihydromorphine, indicating interaction with opioid binding sites. nih.gov

Adenylate Cyclase Inhibition: In homogenates of neuroblastoma x glioma hybrid cells, the peptide demonstrated an ability to inhibit adenylate cyclase, a hallmark of opioid receptor activation. nih.gov

Mouse Vas Deferens Assay: The peptide caused a naloxone-reversible inhibition of electrically stimulated contractions of the mouse vas deferens, a classic bioassay for opioid activity. nih.gov

Table 1: In Vitro Opioid Activity of this compound

| Assay Type | System Used | Observed Effect | Reference |

|---|---|---|---|

| Radioligand Displacement | Rat brain membranes | Displaced [³H]dihydromorphine and a [³H]enkephalin analogue | nih.gov |

| Enzyme Inhibition | Neuroblastoma x glioma hybrid cell homogenates | Inhibition of adenylate cyclase | nih.gov |

| Smooth Muscle Contraction | Electrically stimulated mouse vas deferens | Inhibition of contractions | nih.gov |

Assessment of Naloxone-Reversible Biological Responses

A crucial characteristic for classifying a substance's activity as opioid-like is the ability of an opioid antagonist, such as naloxone (B1662785), to reverse its effects. The biological responses induced by this compound have been shown to be naloxone-inhibitable. nih.govcambridge.org

In both the adenylate cyclase inhibition assay and the mouse vas deferens assay, the observed inhibitory effects of the peptide were reversed by the presence of naloxone. nih.gov This demonstrates that the peptide's mechanism of action is mediated through classical opioid receptor pathways. This naloxone reversibility confirms that the peptide acts as an agonist at opioid receptors. nih.govcambridge.org

Immunomodulatory Properties and Mechanisms

Beyond its opioid-like activities, this compound is reported to possess immunomodulatory properties. cambridge.orggoogle.com Opioid peptides, in general, are known to influence the immune system, and this casein-derived peptide appears to share these capabilities by potentially enhancing various immune cell functions. cambridge.org

Effects on Macrophage Activation and Phagocytic Activity

Research indicates that this compound can influence phagocytic cells. cambridge.orggoogle.com Studies have suggested that this peptide may promote the locomotion of neutrophils, which are key phagocytic cells in the innate immune system. cambridge.orggoogle.com Opioid peptides can modulate the immune system, and opioid μ-receptors have been identified on human phagocytic leucocytes, suggesting a potential mechanism for these peptides to influence phagocytic activity. cambridge.org

Modulation of Cytokine Production and Immune Cell Function

While specific studies detailing the direct modulation of cytokine production by this compound are limited, the broader category of opioid peptides, to which it belongs functionally, has been shown to exert immunomodulating activities. cambridge.org These activities are linked to the development and function of T-cells. cambridge.org The presence of opioid receptors on various immune cells provides a pathway through which this peptide could potentially influence immune signaling and cytokine release. cambridge.org

Influence on Lymphocyte Proliferation and Natural Killer (NK) Cell Activity

The peptide this compound has been specifically cited for its potential to enhance lymphocyte and Natural Killer (NK) cell functions. cambridge.orggoogle.com Reports suggest it can enhance lymphocyte proliferative responses and improve the activity of NK cells. cambridge.orggoogle.com NK cells are critical components of the innate immune system, responsible for targeting and eliminating virally infected cells and tumor cells. The potential for this peptide to enhance NK cell cytotoxicity suggests a significant role in immune surveillance. cambridge.org

Table 2: Reported Immunomodulatory Effects of this compound

| Immune Function | Target Cell/Process | Observed Effect | Reference |

|---|---|---|---|

| Phagocytosis | Neutrophils | Promotion of locomotion | cambridge.orggoogle.com |

| Lymphocyte Function | Lymphocytes | Enhancement of proliferation | cambridge.orggoogle.com |

| Natural Killer Cell Activity | NK Cells | Improvement of activity/cytotoxicity | cambridge.orggoogle.com |

Other Potential Biological Functions (based on peptide family or related structures)

While the primary characterization of this compound has been in the context of its opioid activity, emerging research on related casein-derived peptides suggests a broader spectrum of biological roles. These potential functions extend beyond the classical opioid pathways and may involve other cellular signaling mechanisms.

The structural characteristics of this compound, along with findings from studies on its parent protein, casein, and related bioactive peptides, point towards its potential involvement in cellular signaling cascades independent of opioid receptors. nih.gov

Antiproliferative Effects:

Research has indicated that certain peptides derived from casein, including α-casomorphins, can exert antiproliferative effects on various cancer cell lines. nih.govsemanticscholar.org Specifically, α-casomorphins have been shown to inhibit the proliferation of human prostate cancer cells (DU145 and PC3) and breast cancer cells (T47D), suggesting a role in modulating cell growth and division. semanticscholar.org This antiproliferative action points towards an interaction with signaling pathways that regulate the cell cycle. semanticscholar.org

Modulation of Kinase-Mediated Signaling:

The presence of two tyrosine residues in the this compound sequence is of particular significance. Tyrosine residues are key substrates for a class of enzymes known as tyrosine kinases. The phosphorylation of tyrosine residues on proteins is a critical step in numerous signaling pathways that control cell growth, differentiation, and metabolism. nih.gov Although direct evidence of phosphorylation of this specific peptide is yet to be established, its structure suggests it could potentially act as a substrate or modulator of tyrosine kinase activity, thereby influencing downstream signaling events.

Interactions with Other G-Protein Coupled Receptors (GPCRs):

While its affinity for opioid receptors is established, the possibility of this compound interacting with other types of G-protein coupled receptors cannot be entirely ruled out. Bioactive peptides often exhibit a degree of promiscuity in their receptor interactions. The binding of ligands to GPCRs initiates a cascade of intracellular events, often involving the modulation of second messengers like cyclic AMP (cAMP). nih.govmdpi.com The known inhibitory effect of this peptide on adenylate cyclase in neuroblastoma x glioma hybrid cells is a hallmark of its opioid activity, but it also highlights its ability to influence fundamental cellular signaling components that are common to many GPCR pathways. nih.gov

Synthetic Methodologies and Analog Design for Arg Tyr Leu Gly Tyr Leu Glu Research

Solid-Phase Peptide Synthesis (SPPS) for Arg-Tyr-Leu-Gly-Tyr-Leu-Glu and its Analogues

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing this compound and its derivatives for research purposes. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. thieme-connect.de The primary advantage of SPPS lies in its efficiency, as excess reagents and byproducts can be easily removed by washing the solid support, driving the coupling reactions to near completion. thieme-connect.de

Optimized Coupling and Deprotection Strategies (e.g., Fmoc/tBu chemistry)

The most prevalent strategy for the synthesis of peptides like this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. mdpi.comthaiscience.info In this approach, the N-terminus of each incoming amino acid is protected by an Fmoc group, which is base-labile and can be removed under mild conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). tandfonline.comwiley-vch.de The side chains of trifunctional amino acids, such as Arginine (Arg), Tyrosine (Tyr), and Glutamic acid (Glu), are protected by tert-butyl (tBu)-based groups. These protecting groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. thieme-connect.degoogle.com

The coupling of amino acids is facilitated by activating agents. Common coupling reagent systems include N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (B91526) (HBTU) in combination with N-hydroxybenzotriazole (HOBt) and an organic base like diisopropylethylamine (DIEA). thaiscience.infogoogle.com Another effective system is N,N′-diisopropylcarbodiimide (DIPC) with HOBt, which helps to minimize racemization during the coupling process. thaiscience.info The completion of each coupling and deprotection step is often monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test. google.com

Table 1: Key Reagents in Fmoc/tBu Solid-Phase Peptide Synthesis

| Reagent/Component | Function |

| Fmoc (9-fluorenylmethoxycarbonyl) | N-terminal protecting group, removed by base (e.g., piperidine) |

| tBu (tert-butyl) based groups | Side-chain protecting groups, removed by strong acid (e.g., TFA) |

| Solid Support (e.g., Wang resin, Rink amide resin) | Insoluble matrix to which the peptide chain is anchored |

| Coupling Reagents (e.g., HBTU/HOBt, DIPC/HOBt) | Activate the carboxyl group of the incoming amino acid for peptide bond formation |

| Piperidine | Base used for the removal of the Fmoc protecting group |

| TFA (Trifluoroacetic acid) | Strong acid used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups |

| Scavengers (e.g., TIS, EDT, water) | Cation scavengers used during the final cleavage to prevent side reactions |

Use of Automated Peptide Synthesizers

The synthesis of this compound and its analogues is significantly expedited and standardized through the use of automated peptide synthesizers. thieme-connect.de These instruments automate the repetitive cycles of deprotection, washing, coupling, and washing, which are inherent to SPPS. wiley-vch.dewiley-vch.de Automation ensures consistency between syntheses, reduces manual labor, and allows for the efficient production of multiple peptides or peptide libraries. thieme-connect.de The synthesizer precisely delivers the required reagents and solvents at each step of the synthesis cycle according to a pre-programmed protocol. wiley-vch.de This technology is instrumental in producing the quantities of peptides needed for extensive research, including structure-activity relationship studies.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of a peptide's biological activity. By systematically modifying the structure of this compound and assessing the impact on its function, researchers can identify key amino acid residues and structural features.

Single Amino Acid Substitutions and Truncations (e.g., Tyr-Leu-Gly-Tyr-Leu-Glu, Tyr-Leu-Gly-Tyr-Leu)

A common approach in SAR studies involves the synthesis of analogues with single amino acid substitutions or truncations. For instance, in the context of opioid peptides derived from casein, the full sequence this compound has been identified as a potent derivative. mdpi.com To understand the contribution of each amino acid, truncated versions such as Tyr-Leu-Gly-Tyr-Leu-Glu and Tyr-Leu-Gly-Tyr-Leu have also been studied. mdpi.com These truncations help to determine the minimal sequence required for activity and the role of the N-terminal arginine. Similarly, substituting individual amino acids with others (e.g., replacing a hydrophobic residue with a charged one) can reveal the importance of specific side chains for receptor binding or other biological interactions.

Table 2: Examples of Truncated Analogues of this compound

| Analogue Name | Sequence | Purpose of Modification |

| Full Peptide | This compound | Parent sequence for comparison |

| Truncated Analogue 1 | Tyr-Leu-Gly-Tyr-Leu-Glu | Assess the role of the N-terminal Arginine |

| Truncated Analogue 2 | Tyr-Leu-Gly-Tyr-Leu | Determine the contribution of the C-terminal Glutamic acid and Leucine |

Incorporation of Non-Canonical Amino Acids

To further explore the chemical space and enhance peptide properties, non-canonical amino acids (ncAAs) can be incorporated into the this compound sequence. nih.govfrontiersin.org These are amino acids not found among the 20 common proteinogenic ones. The inclusion of ncAAs can introduce novel functionalities, improve stability against enzymatic degradation, and constrain the peptide's conformation. rsc.org There are various methods for incorporating ncAAs, including in vivo techniques like selective pressure incorporation and genetic code expansion, as well as in vitro methods like solid-phase peptide synthesis. nih.govfrontiersin.org For synthetic peptides like this compound analogues, SPPS is a direct and versatile method for introducing ncAAs at specific positions. mdpi.com

N- and C-Terminal Modifications for Academic Investigations

N-Terminal Modifications:

Acetylation: The addition of an acetyl group to the N-terminus removes the positive charge of the free amine. This modification can increase the peptide's stability by making it more resistant to degradation by aminopeptidases and can mimic the structure of naturally occurring proteins. sigmaaldrich.combachem.com

Pyroglutamic Acid (pGlu) Formation: The cyclization of an N-terminal glutamine or glutamic acid residue to form pyroglutamic acid is another strategy to block the N-terminus, which can enhance stability. tandfonline.combachem.com

C-Terminal Modifications:

Amidation: Converting the C-terminal carboxylic acid to an amide neutralizes the negative charge. sigmaaldrich.com This modification is common in naturally occurring peptides and can increase resistance to carboxypeptidases, thereby extending the peptide's biological half-life. researchgate.netbachem.com

These terminal modifications are valuable tools in academic research to probe the influence of terminal charges on the peptide's activity and to develop more stable analogues for further investigation. tandfonline.comresearchgate.net

Advanced Analytical and Biophysical Characterization for Arg Tyr Leu Gly Tyr Leu Glu Research

Mass Spectrometry (MS) for Peptide Identification and Purity Assessment

Mass spectrometry stands as a cornerstone technique in peptide research, offering unparalleled precision in determining molecular weight and sequence. It is instrumental in both the initial identification of Arg-Tyr-Leu-Gly-Tyr-Leu-Glu from protein hydrolysates and in confirming the purity of synthetic batches. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition and, by extension, the identity of the this compound peptide. By comparing the experimentally measured accurate mass to the theoretically calculated mass, researchers can unequivocally verify the peptide's identity. This level of precision helps to distinguish the target peptide from other molecules with similar nominal masses, ensuring the sample's integrity.

Table 1: Theoretical Molecular Mass of this compound

| Mass Type | Formula | Mass (Da) |

|---|---|---|

| Monoisotopic Mass | C₄₃H₆₅N₉O₁₂ | 911.4756 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. nih.gov In an MS/MS experiment, the parent ion corresponding to the protonated peptide ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID) or other methods. This process breaks the peptide backbone at specific amide bonds, generating a series of characteristic fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The resulting mass spectrum, often called a fragmentation pattern, allows for the precise ordering of the amino acid residues. This method was critical in originally identifying the sequence as this compound from α-casein digests. nih.govresearchgate.netresearchgate.net

Table 2: Predicted b- and y-ion Fragments for this compound

| Residue | # | b-ion | y-ion |

|---|---|---|---|

| Arg | 1 | 157.1084 | 912.4832 |

| Tyr | 2 | 320.1717 | 756.3748 |

| Leu | 3 | 433.2561 | 593.3115 |

| Gly | 4 | 490.2775 | 480.2271 |

| Tyr | 5 | 653.3409 | 423.2057 |

| Leu | 6 | 766.4252 | 260.1424 |

Chromatographic Separation Techniques for Purification and Characterization

Chromatographic methods are indispensable for the purification of this compound from complex mixtures, such as enzymatic digests or crude synthesis products, and for assessing its purity. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is the standard method for analyzing the purity of the this compound peptide. helsinki.fi In RP-HPLC, the peptide is separated based on its hydrophobicity through differential interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptide, with more hydrophobic components having longer retention times. The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Beyond HPLC, other chromatographic techniques are valuable for the purification and characterization of peptides.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size). cytivalifesciences.comwikipedia.org The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules, like the this compound peptide, have a longer path as they diffuse into the pores, and thus elute later. bio-rad.com This technique is particularly useful for removing aggregates or smaller impurities like salts and residual solvents. cytivalifesciences.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge at a given pH. dcu.ienih.gov The stationary phase contains charged functional groups that interact with oppositely charged groups on the peptide. cytivalifesciences.com this compound contains a positively charged Arginine residue and a negatively charged Glutamic acid residue, giving it a specific isoelectric point (pI). By selecting a buffer pH above or below the pI, the peptide will carry a net negative or positive charge, respectively, allowing it to bind to either an anion-exchange or a cation-exchange resin. google.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. cytivalifesciences.com

Table 3: Comparison of Chromatographic Separation Principles

| Technique | Separation Principle | Application for this compound |

|---|---|---|

| Reversed-Phase HPLC | Hydrophobicity | Primary method for purity assessment and final purification. |

| Size-Exclusion (SEC) | Molecular Size | Removal of aggregates or small molecule impurities (desalting). solveresearch.comlcms.cz |

Spectroscopic Methods for Conformational and Interaction Studies

Spectroscopic techniques provide insight into the three-dimensional structure and dynamic properties of the this compound peptide in solution. These conformational features can be directly related to the peptide's biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to investigate the conformational flexibility of α-casein exorphins. nih.gov Differences in opioid activity among related peptides may be linked to variations in their structure and flexibility in solution, as revealed by NMR. nih.gov

Furthermore, spectroscopic studies have been employed to understand the interaction of this compound with other molecules. For instance, potentiometric and spectroscopic analyses have shown that this peptide is an effective ligand for Copper(II) ions. acs.org These studies revealed that coordination involves the amino and deprotonated amide groups, while the phenolate (B1203915) side chain of the tyrosine residues is not involved in binding the metal ion. acs.org Techniques like Circular Dichroism (CD) spectroscopy could also be applied to provide information about the secondary structure of the peptide in various environments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a distinct signature for different types of secondary structures, including α-helices, β-sheets, and random coils. tulane.edu

For the peptide this compound, CD spectroscopy would be instrumental in determining its conformational preferences under various experimental conditions, such as changes in pH, temperature, or solvent polarity. Peptides with a defined secondary structure exhibit characteristic CD signals: α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheets display a negative band near 218 nm and a positive band near 195 nm. tulane.edu A spectrum dominated by a strong negative band below 200 nm is indicative of a random coil or disordered structure.

While specific CD spectral data for this compound is not extensively published, analysis of related peptides suggests that short, linear peptides of this nature often adopt a random coil conformation in aqueous buffer. tulane.edu However, the presence of specific binding partners or a membrane environment could induce a more ordered structure. CD spectroscopy would be the primary method to validate such conformational changes.

Table 1: Representative Circular Dichroism (CD) Wavelength Minima for Peptide Secondary Structures

| Secondary Structure | Typical Negative Band(s) (nm) | Typical Positive Band(s) (nm) |

| α-Helix | 222, 208 | 193 |

| β-Sheet | 218 | 195 |

| Random Coil | <200 | ~212 (weak) |

| This table presents generalized data for illustrative purposes. |

Fluorescence Spectroscopy for Ligand Binding and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique for monitoring molecular interactions and conformational dynamics. The peptide this compound contains two tyrosine (Tyr) residues, which possess intrinsic fluorescence. The emission properties of these fluorophores are exquisitely sensitive to their local environment.

Changes in the peptide's conformation or the binding of a ligand can alter the solvent exposure of the tyrosine residues, leading to measurable changes in fluorescence intensity, emission wavelength, and polarization. For instance, if a ligand binds near a tyrosine residue, it may quench the fluorescence, resulting in a decrease in signal intensity. This phenomenon can be used to quantify binding affinities.

A common experimental approach is a fluorescence quenching titration. In this assay, the intrinsic fluorescence of the peptide is measured as increasing concentrations of a binding partner (quencher) are added. The degree of quenching can be used to determine the binding constant (K_d) for the interaction. Advanced techniques like Fluorescence Resonance Energy Transfer (FRET) could also be employed by labeling the peptide with an appropriate donor or acceptor fluorophore to study conformational changes upon binding in greater detail. smolecule.com

Table 2: Illustrative Data from a Fluorescence Quenching Assay for this compound

| Ligand Concentration (µM) | Relative Fluorescence Intensity (%) |

| 0 | 100 |

| 10 | 85 |

| 20 | 72 |

| 50 | 51 |

| 100 | 35 |

| 200 | 20 |

| This table contains hypothetical data to demonstrate the principle of a fluorescence quenching experiment where ligand binding reduces the intrinsic tyrosine fluorescence of the peptide. |

Biological Activity Assays for Functional Characterization

To understand the biological relevance of this compound, its functional activity must be assessed through specific biological assays. As this peptide is an exorphin derived from α-casein, assays related to opioid receptor interaction and subsequent cellular signaling are particularly relevant. acs.orgpan.olsztyn.pl

Receptor Binding Assays

Receptor binding assays are used to determine the affinity and selectivity of a ligand for a specific receptor. For this compound, its potential interaction with opioid receptors (μ, δ, and κ) would be of primary interest. pan.olsztyn.pl These assays are typically performed using cell membranes or tissues that express the receptor of interest.

A common format is the competitive binding assay, where the ability of the unlabeled peptide to displace a specific, high-affinity radiolabeled ligand from the receptor is measured. The concentration of the peptide that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The binding affinity of the peptide, represented by the inhibition constant (Ki), can then be calculated from the IC50 value. pan.olsztyn.pl Such assays would reveal whether this compound preferentially binds to one type of opioid receptor over others. While the related tripeptide Tyr-Leu-Gly (YLG) was found to have no direct affinity for serotonin, dopamine, or GABA(A) receptors, its effects were mediated through these systems, suggesting a complex mechanism that binding assays can help to unravel. nih.gov

Table 3: Hypothetical Opioid Receptor Binding Affinity for this compound

| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |

| μ-Opioid Receptor | [³H]-DAMGO | 550 | 280 |

| δ-Opioid Receptor | [³H]-DPDPE | 1200 | 750 |

| κ-Opioid Receptor | [³H]-U69,593 | >10,000 | >10,000 |

| This table presents hypothetical data illustrating how the binding affinity of the peptide would be quantified. Lower Ki values indicate higher binding affinity. |

Cellular Response Assays

Cellular response assays measure the functional consequence of a ligand binding to its receptor. These assays are crucial for determining whether the ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist.

For opioid receptors, which are G-protein coupled receptors (GPCRs), a standard functional assay is the measurement of adenylyl cyclase activity. Activation of the μ-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells expressing the receptor are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the peptide. The ability of the peptide to inhibit this forskolin-stimulated cAMP production is then quantified, often using an ELISA-based method. sigmaaldrich.com The results would demonstrate the peptide's functional efficacy and potency (EC50). Furthermore, studies on the related peptide fragment Tyr-Leu-Gly have shown anxiolytic-like activity in animal models, which was linked to the serotonin, dopamine, and GABAergic systems. nih.gov This suggests that broader cellular assays, such as those measuring neurotransmitter release or changes in membrane potential in neuronal cells, could also be highly informative. nih.gov

Table 4: Example of a Cellular Response Assay: Inhibition of Forskolin-Stimulated cAMP Production

| Peptide Concentration (nM) | cAMP Production (% of Forskolin Control) |

| 0 | 100 |

| 1 | 95 |

| 10 | 82 |

| 100 | 65 |

| 1000 | 51 |

| 10000 | 48 |

| This table contains representative data from a functional assay, showing a dose-dependent inhibition of cAMP production, characteristic of an agonist acting on a Gi-coupled receptor. |

Structure Activity Relationship Sar and Comparative Studies of Arg Tyr Leu Gly Tyr Leu Glu

Comparison of Arg-Tyr-Leu-Gly-Tyr-Leu-Glu with Truncated and Modified Analogues

The opioid activity of this compound and its synthetic analogues was systematically evaluated using several bioassays, including the displacement of radiolabeled ligands from rat brain membranes, the inhibition of adenylate cyclase in neuroblastoma x glioma hybrid cell homogenates, and the naloxone-reversible inhibition of electrically stimulated contractions of the mouse vas deferens. nih.gov These studies revealed significant differences in potency based on the peptide's primary structure.

Impact of C-Terminal Glutamate (B1630785) on Opioid Potency and Other Biological Activities

The presence of the C-terminal glutamate residue is a critical determinant of the opioid potency of αs1-casein exorphins. The full-length heptapeptide (B1575542), this compound (αs1-casomorphin-7), consistently demonstrated the highest potency across all tested bioassays when compared to its truncated analogue lacking the glutamate. nih.gov

| Peptide Sequence (Fragment) | Common Name | Relative Opioid Potency |

|---|---|---|

| This compound (90-96) | αs1-Casomorphin-7 | Most Potent |

| Arg-Tyr-Leu-Gly-Tyr-Leu (90-95) | αs1-Casomorphin-6 | Less Potent |

| Tyr-Leu-Gly-Tyr-Leu-Glu (91-96) | Active | |

| Tyr-Leu-Gly-Tyr-Leu (91-95) | Active |

Analysis of the N-Terminal Arginine Contribution to Activity

The N-terminal arginine residue also plays a significant role in the opioid activity of αs1-casein exorphins. The peptide this compound (90-96) was found to be the most potent opioid in all three standard bioassays. nih.gov When the N-terminal arginine is removed to yield the analogue Tyr-Leu-Gly-Tyr-Leu-Glu (91-96), the peptide retains opioid activity, but its potency is diminished compared to the full 90-96 sequence. nih.govnih.gov This suggests that the basic guanidinium (B1211019) group of arginine contributes favorably to the peptide's binding or activation of opioid receptors.

Comparative Analysis with Other Bioactive Peptides from Similar Sources

The opioid peptides derived from casein are broadly classified into α-casein exorphins and β-casomorphins, which originate from α- and β-casein, respectively. nih.govmdpi.com While both classes exhibit opioid activity, they possess distinct structural features and receptor preferences.

α-Casein Exorphins , such as this compound, have demonstrated a moderate effect in inhibiting adenylate cyclase in neuroblastoma x glioma hybrid cells and inhibiting contractions in the mouse vas deferens assay, which suggests a selectivity for δ-opioid receptors. csic.es

β-Casomorphins , on the other hand, with the archetypal sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile (β-casomorphin-7), generally show a higher preference for μ-opioid receptors. nih.govcsic.es This difference in receptor selectivity is attributed to their unique amino acid sequences. The typical opioid peptide motif, Tyr-Gly-Gly-Phe, found in endogenous opioids like enkephalins, is not strictly conserved in these food-derived peptides, leading to varied receptor interactions. mdpi.compan.olsztyn.pl

| Peptide Family | Example Sequence | Primary Source | Predominant Opioid Receptor Selectivity |

|---|---|---|---|

| α-Casein Exorphins | This compound | αs1-Casein | δ-receptors |

| β-Casomorphins | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | β-Casein | μ-receptors |

Identification of Key Amino Acid Residues and Motifs Critical for Function

The structure-activity relationships of opioid peptides are highly dependent on specific amino acid residues and their positions within the sequence. For many endogenous and exogenous opioid peptides, a tyrosine residue at the N-terminus is considered a crucial pharmacophore for binding to opioid receptors. mdpi.compan.olsztyn.pl

However, the α-casein exorphin this compound is a notable exception, as it possesses an N-terminal arginine. mdpi.com While the internal tyrosine residue is essential, the presence of arginine at the N-terminus contributes significantly to its high potency. nih.gov The general structure for some opioid antagonist peptides derived from food proteins has been suggested as XA-Tyr-XB-Tyr, where the amino acid at position XA can influence the specificity for opioid receptor subtypes. tandfonline.com In the case of α-casein exorphins, the N-terminal arginine appears to enhance agonist activity at δ-receptors.

The core motif essential for the opioid activity of these peptides appears to be Tyr-Leu-Gly-Tyr-Leu. The flanking residues, particularly the N-terminal arginine and the C-terminal glutamate, modulate this activity, with the complete heptapeptide sequence this compound exhibiting the most potent effects. nih.gov

Future Research Directions and Emerging Academic Perspectives for Arg Tyr Leu Gly Tyr Leu Glu

Elucidating Unexplored Molecular Targets and Pathways

While the opioid activity of Arg-Tyr-Leu-Gly-Tyr-Leu-Glu is established, the full spectrum of its molecular interactions remains to be uncovered. nih.govmdpi.com Future research is poised to identify and characterize novel molecular targets and signaling pathways modulated by this peptide.

One promising avenue of investigation lies in its potential interaction with receptors beyond the classical opioid receptors. For instance, studies on its parent protein, αs1-casein, have revealed an immunostimulatory role through the activation of Toll-like receptor 4 (TLR4). mdpi.comnih.gov The α-helical conformation of αs1-casein has been shown to be crucial for this TLR4-agonistic activity. mdpi.com Given that this compound is a fragment of this protein, a key future direction will be to determine if it retains the ability to interact with and signal through TLR4 or other pattern recognition receptors. This could unveil a previously unknown role for the peptide in modulating innate immune responses.

Furthermore, the anti-proliferative effects of α-casein-derived peptides on various cancer cell lines, including breast and prostate cancer, suggest the involvement of unexplored signaling pathways. nih.govnih.govsemanticscholar.org Future studies could focus on identifying the specific cell surface receptors and downstream intracellular signaling cascades affected by this compound in cancer cells. Investigating its influence on the tumor microenvironment, particularly its potential to reduce the pro-inflammatory conditions that favor tumor development, represents a significant area for future research. semanticscholar.org

Table 1: Potential Unexplored Molecular Targets and Pathways for this compound

| Potential Target/Pathway | Rationale | Future Research Focus |

| Toll-like Receptor 4 (TLR4) | The parent protein, αs1-casein, is a TLR4 agonist. mdpi.comnih.gov | Investigating direct binding and activation of TLR4 by the peptide; exploring its role in innate immunity. |

| Other G-protein Coupled Receptors (GPCRs) | The opioid activity suggests GPCR interaction, but other GPCRs may also be targets. | Screening for interactions with a broader range of GPCRs to identify novel signaling roles. |

| Cancer-related Signaling Pathways | α-casein peptides exhibit anti-proliferative effects on cancer cells. nih.govnih.govsemanticscholar.org | Elucidating the specific pathways involved in cell cycle inhibition and apoptosis in cancer cells. |

| Inflammatory Pathways in the Tumor Microenvironment | Potential to modulate the pro-inflammatory state that supports tumor growth. semanticscholar.org | Assessing the peptide's impact on cytokine production and immune cell function within the tumor microenvironment. |

Advanced Structural Investigations under Physiological Conditions

A detailed understanding of the three-dimensional structure of this compound is paramount to deciphering its mechanism of action. While initial structural predictions can be made, advanced experimental techniques are needed to determine its conformation under physiological conditions, which is crucial for its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the solution structure and dynamics of peptides. Future NMR studies could focus on determining the precise conformation of this compound in aqueous solution and in the presence of membrane mimetics to simulate its interaction with cell surfaces. Investigating the peptide's structure at different pH values, such as those found in the gastrointestinal tract (pH 2) and in the bloodstream (pH 7.4), will be critical, especially considering that the α-helical content of its parent protein is pH-dependent. mdpi.com

Complementing NMR studies, molecular dynamics (MD) simulations can provide valuable insights into the conformational flexibility and dynamic behavior of the peptide over time. mdpi.com By combining experimental NMR data with MD simulations, researchers can build accurate models of the peptide's structure and its interactions with potential binding partners, such as opioid receptors or TLR4. Techniques like cryo-electron microscopy (cryo-EM) are also emerging as powerful tools for visualizing the structures of peptide-receptor complexes at high resolution. medicalnewstoday.com

Development of Novel Research Tools and Probes Based on this compound

The unique sequence and biological activity of this compound make it an excellent candidate for the development of novel research tools and probes to investigate biological systems.

One key area of development is the synthesis of fluorescently labeled analogs of the peptide. nih.gov By attaching a fluorescent reporter molecule, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine, to the peptide, researchers can visualize its localization and trafficking within cells and tissues. nih.govnih.govnih.govinterchim.fr These fluorescent probes would be invaluable for studying its uptake, distribution, and interaction with its molecular targets in real-time using techniques like fluorescence microscopy and flow cytometry.

Another important direction is the creation of affinity labels and cross-linking agents based on the peptide's structure. nih.govnih.gov By incorporating reactive chemical groups into the peptide sequence, it can be used to covalently bind to its receptor, allowing for the identification and isolation of the receptor protein. This approach has been successfully used to develop pharmacological tools for studying opioid receptors and could be adapted for this compound to definitively identify its binding partners. nih.gov

Furthermore, the peptide can serve as a template for the design of peptidomimetics with improved stability, bioavailability, and selectivity. mdpi.com By making strategic modifications to the peptide backbone or amino acid side chains, it may be possible to develop more potent and specific agonists or antagonists for its target receptors, which could have therapeutic potential.

Table 2: Potential Research Tools and Probes Based on this compound

| Tool/Probe Type | Application | Key Development Strategy |

| Fluorescently Labeled Peptides | Visualizing cellular uptake, trafficking, and receptor binding. nih.govnih.govnih.govinterchim.fr | Covalent attachment of fluorophores (e.g., FITC, rhodamine) to the peptide sequence. |

| Affinity Labels | Covalently binding to and identifying target receptors. nih.gov | Incorporation of reactive chemical groups (e.g., isothiocyanate, bromoacetamide). |

| Photoreactive Cross-linkers | Capturing transient peptide-receptor interactions. nih.gov | Incorporation of photo-activatable amino acids (e.g., p-benzoyl-l-phenylalanine). |

| Peptidomimetics | Developing more stable and selective therapeutic leads. mdpi.com | Modification of the peptide backbone or side chains to enhance pharmacological properties. |

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace systems biology approaches. researchgate.net These approaches integrate data from various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) to model and simulate the complex interactions of the peptide within a biological system. researchgate.netresearchgate.net

In silico prediction methods and bioinformatics are becoming increasingly powerful tools for identifying potential bioactive peptides and their targets. researchgate.netresearchgate.netnih.gov Machine learning algorithms can be trained on existing data of peptide-receptor interactions to predict novel binding partners for this compound. karger.com Computational docking simulations can then be used to model the binding of the peptide to these predicted targets, providing a rational basis for experimental validation. rsc.org

By combining these computational predictions with experimental data from high-throughput screening and omics analyses, researchers can construct comprehensive network models of the cellular pathways affected by the peptide. This will allow for a deeper understanding of its pleiotropic effects and how it influences cellular function at a systemic level. Such an integrative approach will be crucial for identifying its full therapeutic potential and for designing future studies to validate its health benefits. researchgate.netresearchgate.net

Q & A

Q. How can researchers validate computational predictions of the peptide’s interaction with novel targets?

- Methodological Answer : Combine docking simulations (AutoDock Vina) with mutagenesis studies (alanine scanning) to identify critical residues. Validate via co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA). Cross-check predictions with AlphaFold2 models and experimental cryo-EM structures where available. Discrepancies >2 Å RMSD warrant re-evaluation of force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.